molecular formula C14H14FNO2S B7682443 2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine

2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine

Cat. No. B7682443
M. Wt: 279.33 g/mol
InChI Key: BIZNWDSPIRUSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine is a chemical compound that belongs to the family of pyridine derivatives. It is commonly known as EFMP or simply as compound 1. EFMP has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.

Mechanism of Action

EFMP exerts its inhibitory activity by binding to the active site of the target enzyme, thereby preventing the enzyme from carrying out its normal function. The exact mechanism of action of EFMP is still under investigation, but it is believed to involve the formation of a covalent bond between the sulfinylmethyl group of EFMP and the active site of the enzyme.
Biochemical and Physiological Effects
EFMP has been shown to exhibit potent inhibitory activity against a range of enzymes, making it a potential candidate for the treatment of neurological disorders. However, the effects of EFMP on other biological systems are still under investigation. Studies have shown that EFMP does not exhibit significant cytotoxicity towards a range of cell lines, suggesting that it may have a favorable safety profile.

Advantages and Limitations for Lab Experiments

EFMP has several advantages for lab experiments, including its high purity and stability, making it a viable option for large-scale production. However, EFMP has some limitations, including its relatively low solubility in water, which may limit its bioavailability in vivo.

Future Directions

For research on EFMP include the optimization of its pharmacokinetic and pharmacodynamic properties, the evaluation of its safety profile in vivo, and the development of EFMP-based therapeutics for the treatment of neurological disorders. Additionally, EFMP may have potential applications in other areas, such as the development of insecticides and herbicides, which could be explored in future studies.
Conclusion
In conclusion, EFMP is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. EFMP has been shown to exhibit potent inhibitory activity against a range of enzymes, making it a potential candidate for the treatment of neurological disorders. Further research is needed to determine its potential as a therapeutic agent and to explore its potential applications in other areas.

Synthesis Methods

EFMP can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. The chalcone is then reacted with 2-pyridinecarboxaldehyde in the presence of a base to form the final product, EFMP. The synthesis method has been optimized to obtain high yields of pure EFMP, making it a viable option for large-scale production.

Scientific Research Applications

EFMP has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent inhibitory activity against a range of enzymes, including monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in the regulation of neurotransmitters, making EFMP a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-2-18-14-8-4-6-12(16-14)10-19(17)13-7-3-5-11(15)9-13/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZNWDSPIRUSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)CS(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.